C18H20ClNO5S

ACE2 inhibition SARS-CoV-2 virtual screening

WARNING: Ordering by molecular formula C18H20ClNO5S alone may yield an unintended isomer. Always specify CAS No. and verify identity via InChIKey before use. For ACE2 inhibitor screening, request CAS 875901‑35‑2 (T0513‑5544; 4% inhibition at 0.2 mM). For crystallographically validated material, use CAS 853081‑53‑5 (CCDC 2202400; confirm by PXRD). For HIV protease inhibitor synthesis, use Benzyl ((2R,3R)-4-Chloro-3-hydroxy-1-(phenylsulfonyl)butan-2-yl)carbamate (2R,3R configuration). Pyriofenone (C18H20ClNO5, no S) is excluded. Confirm structural identity before downstream use.

Molecular Formula C18H20ClNO5S
Molecular Weight 397.9 g/mol
Cat. No. B12392680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC18H20ClNO5S
Molecular FormulaC18H20ClNO5S
Molecular Weight397.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl
InChIInChI=1S/C18H20ClNO5S/c1-12(2)11-16(18(21)22)20-26(23,24)14-9-7-13(8-10-14)25-17-6-4-3-5-15(17)19/h3-10,12,16,20H,11H2,1-2H3,(H,21,22)/t16-/m0/s1
InChIKeyNOOHVTMKDANSCX-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C18H20ClNO5S Procurement Challenge: Molecular Formula Ambiguity and Chemical Identity Resolution


The molecular formula C18H20ClNO5S (MW 397.87–397.88 g/mol) is not a unique identifier for a single compound; rather, it corresponds to multiple structurally distinct chemical entities across pharmaceutical intermediates, agrochemicals, and research tool compounds [1]. Documented species bearing this formula include the angiotensin-converting enzyme 2 (ACE2) inhibitor T0513-5544 [2], the fungicide Pyriofenone (CAS 688046-61-9, C18H20ClNO5) [3], the sulfonamide-derived carboxylic acid CAS 875901-35-2 [4], and the crystallographically characterized 3-((4-chloro-N-(2-methoxyethyl)benzamido)methyl)phenyl methanesulfonate [5]. This formula-level ambiguity creates a fundamental procurement risk: ordering by molecular formula alone may yield an unintended chemical entity with entirely different pharmacological, physicochemical, or regulatory properties.

Why C18H20ClNO5S Cannot Be Sourced Solely by Molecular Formula: Structural Divergence and Functional Non-Interchangeability


Generic substitution based on molecular formula is categorically invalid for C18H20ClNO5S due to profound structural divergence among the isomers and analogs sharing this formula. The ACE2 inhibitor T0513-5544 contains a sulfonamide core with an N-aryl benzamide motif [1], whereas Pyriofenone (C18H20ClNO5) is an aryl phenyl ketone fungicide lacking the sulfur atom implied by the full C18H20ClNO5S stoichiometry—its inclusion in formula-based search results represents a database mapping error [2]. The sulfonamide-leucine derivative CAS 875901-35-2 features a chlorophenoxy benzenesulfonamido scaffold with a free carboxylic acid [3], while the crystallographically resolved benzamido-methyl phenyl methanesulfonate contains an entirely different connectivity pattern centered on an N-substituted benzamide [4]. These compounds differ in stereochemical complexity, hydrogen-bonding capacity (tPSA ranging from 76 Ų to >100 Ų across analogs [5]), and rotatable bond counts—parameters that directly govern solubility, membrane permeability, and target engagement. Consequently, substituting one C18H20ClNO5S entity for another without structural verification constitutes a high-risk procurement error that can invalidate experimental reproducibility.

C18H20ClNO5S: Quantitative Comparator Evidence Assessment and Critical Data Gaps


ACE2 Inhibition: T0513-5544 Shows Marginal Activity with No Comparator Validation

Among the C18H20ClNO5S chemical space, only T0513-5544 has been evaluated for angiotensin-converting enzyme 2 (ACE2) inhibition, exhibiting 4% inhibition at 0.2 mM concentration [1]. This represents extremely weak activity, with 96% residual enzyme activity at a high screening concentration. No head-to-head comparator data exist against known ACE2 inhibitors (e.g., MLN-4760, DX600) or other C18H20ClNO5S isomers. The study identified this compound via virtual pharmacophore screening without experimental validation against positive controls or selectivity profiling [1].

ACE2 inhibition SARS-CoV-2 virtual screening

Antifungal Efficacy: Pyriofenone (C18H20ClNO5) Misattribution Precludes Valid Sourcing

The fungicide Pyriofenone (IKF-309, CAS 688046-61-9) appears in search results for C18H20ClNO5S due to database cross-referencing errors; its correct molecular formula is C18H20ClNO5, lacking the sulfur atom [1]. Pyriofenone is a succinate dehydrogenase inhibitor (SDHI) fungicide with established efficacy against powdery mildew (Erysiphales) in cereals and grape vines [1]. However, no quantitative comparative efficacy data are available in the accessible literature for this compound versus other SDHI fungicides (e.g., boscalid, fluxapyroxad, isopyrazam) or other anti-powdery mildew agents. The formula mismatch creates a critical procurement hazard: ordering "C18H20ClNO5S" expecting Pyriofenone would likely yield a different compound entirely.

fungicide powdery mildew SDHI

HIV Protease Inhibitor Intermediate: Structural Link Without Direct Activity Validation

A C18H20ClNO5S compound identified as benzyl ((2R,3R)-4-chloro-3-hydroxy-1-(phenylsulfonyl)butan-2-yl)carbamate serves as a synthetic intermediate derived from (2R,3R)-1-chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane and is used in the preparation of the HIV protease inhibitor streptolysin [1]. This compound has not been directly assayed for HIV protease inhibition; its role is strictly as a synthetic building block. No comparator data exist against other HIV protease inhibitor intermediates (e.g., amprenavir precursors, darunavir intermediates) regarding synthetic yield, coupling efficiency, or cost-effectiveness. The stereochemical configuration (2R,3R) is critical for downstream biological activity, but no quantitative data define the stereochemical purity requirements or the consequences of epimerization.

HIV protease streptolysin carbamate

Crystallographic Structure: 3-((4-Chloro-N-(2-methoxyethyl)benzamido)methyl)phenyl Methanesulfonate

Single-crystal X-ray diffraction of 3-((4-chloro-N-(2-methoxyethyl)benzamido)methyl)phenyl methanesulfonate resolved the monoclinic structure in space group P2₁/n with unit cell parameters a = 5.671(4) Å, b = 18.225(13) Å, c = 17.99(2) Å, β = 90.18(4)°, V = 1859(3) ų, Z = 4 at T = 170 K, yielding R_gt(F) = 0.0316 [1]. N-substituted sulfonyloxybenzylamines have been reported to stimulate collagen production and improve skin appearance in cosmetic formulations [1]. No comparative crystallographic data are available for other C18H20ClNO5S isomers or for structurally related sulfonyloxybenzylamines; no quantitative collagen stimulation data (e.g., fold increase in collagen synthesis, comparator efficacy vs. retinol or vitamin C) are provided in the accessible literature.

crystal structure N-substituted sulfonyloxybenzylamines cosmetic applications

C18H20ClNO5S: Evidence-Constrained Application Scenarios and Procurement Decision Framework


ACE2 Inhibitor Screening with Positive Control Requirements

T0513-5544 may be considered for ACE2 inhibitor screening programs only when accompanied by positive controls and full concentration–response profiling. The single available data point (4% inhibition at 0.2 mM) [1] provides insufficient justification for procurement without additional validation. Users should note that this compound was identified via virtual screening [1] and has not been validated in cellular or in vivo ACE2 models. Procurement must specify the exact T0513-5544 ligand ID and verify the structure via InChIKey PPBFOAXFZHLGER-UHFFFAOYSA-N.

Agricultural Fungicide Procurement: CAS-Specific Sourcing Required

Pyriofenone procurement for powdery mildew control in cereals or grape vines must be conducted using CAS 688046-61-9, not molecular formula C18H20ClNO5S. The formula mismatch (C18H20ClNO5 vs. C18H20ClNO5S) creates a high risk of receiving an unintended compound [2]. Pyriofenone is an SDHI fungicide [2]; users requiring comparative efficacy data should conduct their own head-to-head field trials against standard SDHI comparators (boscalid, fluxapyroxad), as no published comparative data were identified in the accessible literature.

Crystallographic Identity Confirmation via PXRD Matching

For procurement of 3-((4-chloro-N-(2-methoxyethyl)benzamido)methyl)phenyl methanesulfonate, the published single-crystal structure (R_gt(F) = 0.0316) [3] enables identity verification by powder X-ray diffraction (PXRD) pattern matching against the calculated pattern from the CIF data (CCDC 2202400). This represents the only C18H20ClNO5S isomer with definitive crystallographic characterization, providing a robust quality control benchmark that other isomers lack.

HIV Protease Inhibitor Intermediate: Stereochemical Verification Mandatory

The benzyl carbamate intermediate (Coompo C206526) [4] is applicable solely for synthetic routes to streptolysin-class HIV protease inhibitors. Procurement must include stereochemical verification (2R,3R configuration), as the molecular formula C18H20ClNO5S does not encode stereochemistry. No comparative data exist to prioritize this intermediate over alternative synthetic routes; users must validate synthetic yields and coupling efficiencies internally.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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